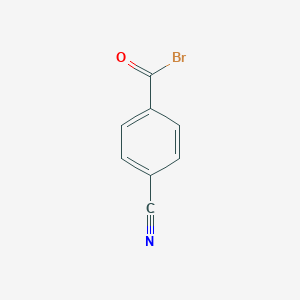
4-Cyanobenzoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobenzoyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Role as a Reagent:
4-Cyanobenzoyl bromide is primarily utilized as a reagent in organic synthesis. Its bromide group facilitates nucleophilic substitution reactions, making it valuable in the formation of various derivatives. For instance, it can be used to synthesize substituted benzonitriles and other aromatic compounds through electrophilic aromatic substitution.
Case Study: Synthesis of Benzonitriles
In one documented synthesis, this compound was reacted with nucleophiles such as amines and alcohols to yield various benzonitrile derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's versatility in generating complex organic molecules .
Medicinal Chemistry
Pharmaceutical Applications:
this compound has been employed in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Its ability to introduce cyano groups into drug structures enhances biological activity.
Case Study: Synthesis of Letrozole Derivatives
A significant application was observed in the synthesis of carbon-11 labeled letrozole, a drug used for breast cancer treatment. The process involved coupling this compound with carbon-11 cyanide under palladium-catalyzed conditions. This method yielded high radiochemical purity and specific activity, facilitating PET imaging studies .
Propiedades
Número CAS |
151093-43-5 |
|---|---|
Fórmula molecular |
C8H4BrNO |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
4-cyanobenzoyl bromide |
InChI |
InChI=1S/C8H4BrNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H |
Clave InChI |
USTZLKAYDPJHOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)Br |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)Br |
Sinónimos |
Benzoyl bromide, 4-cyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















